molecular formula C21H20N2O6 B2469157 METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1358418-85-5

METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2469157
CAS No.: 1358418-85-5
M. Wt: 396.399
InChI Key: PNVHXXMPDILFMW-UHFFFAOYSA-N
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Description

Methyl 6,7-dimethoxy-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate is a quinoline-based compound featuring a dimethoxy-substituted quinoline core. Key structural elements include:

  • 6,7-Dimethoxy groups: Enhance electron density and influence binding interactions.
  • Methyl ester at position 2: Modifies solubility and metabolic stability.

Quinoline derivatives are widely studied for pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

methyl 4-(2-anilino-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-26-18-9-14-15(10-19(18)27-2)23-16(21(25)28-3)11-17(14)29-12-20(24)22-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVHXXMPDILFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . This reaction yields 4-hydroxy-6,7-dimethoxy-1-methylquinolin-2-ones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differentiating features:

Compound Name (Reference) Substituents Molecular Weight Key Structural Differences vs. Target Compound
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Ethyl ester, 1-methyl group, dihydroisoquinoline core 307.35 Isoquinoline core vs. quinoline; methyl substitution at N1
6,7-Dimethoxy-4-(p-fluorobenzyl)isoquinoline hydrobromide 4-(4-Fluorobenzyl) group, hydrobromide salt 378.24 Halogenated benzyl substituent; ionic form
PA-082 (Isoquinoline derivative) Piperidinylmethyl and 3,4-dimethoxybenzyl groups 542.67 Extended substituents; higher molecular weight
4-Amino-6,7-dimethoxy-2-(tetrahydroisoquinol-2-yl)quinoline methanesulfonate Amino group, tetrahydroisoquinoline linkage, methanesulfonate counterion N/A Reduced aromaticity; ionic formulation

Key Observations :

  • Substituent Diversity : The phenylcarbamoylmethoxy group at position 4 is unique compared to halogenated benzyl () or piperidinylmethyl () groups, suggesting distinct steric and electronic profiles.
  • Ester vs. Ionic Forms : Methyl/ethyl esters (target compound, ) may improve lipophilicity, while ionic forms () enhance solubility.

Conformational and Crystallographic Analysis

The crystal structure of 6,7-dimethoxy-2,4-diphenylquinoline () reveals:

  • Dihedral angles of 76.25° (molecule A) and 70.39° (molecule B) between phenyl rings, indicating flexibility in substituent orientation .
  • C–H⋯O hydrogen bonds and π–π interactions (inter-centroid distance: 3.737 Å) stabilize the 3D architecture .

Implications for Target Compound :

  • The phenylcarbamoylmethoxy group may adopt similar dihedral angles, influencing binding pocket compatibility.
  • Hydrogen-bonding capacity of the carbamoyl group could enhance target engagement compared to non-polar substituents (e.g., ).

Pharmacological and Physicochemical Properties

  • Halogenated Analogs: Compounds like 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline () may exhibit enhanced binding via halogen bonds but reduced metabolic stability compared to the target’s carbamoyl group.
  • Ionic Derivatives : Methanesulfonate salts () or hydrobromides () prioritize solubility, whereas esterified forms (target, ) favor membrane permeability.

Biological Activity

Methyl 6,7-dimethoxy-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate (CAS Number: 1358418-85-5) is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

  • Molecular Formula : C24_{24}H26_{26}N2_2O6_6
  • Molecular Weight : 438.5 g/mol
  • Structure : The compound features methoxy and phenylcarbamoyl substituents that enhance its biological activity.

Biological Activity Overview

Quinoline derivatives, including this compound, have been studied for various biological activities:

  • Anticancer Activity :
    • Research indicates that quinoline derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and A549. The mechanisms often involve the induction of apoptosis and cell cycle arrest at specific phases (G2/M phase) .
    • A study reported that this compound could potentially inhibit pathways related to tumor growth, similar to other quinoline derivatives that target the PI3K/AKT/mTOR signaling pathway .
  • Antimicrobial Activity :
    • Quinoline derivatives are also recognized for their antimicrobial properties. The presence of methoxy groups in the structure is believed to enhance the interaction with microbial targets, leading to increased efficacy against various pathogens .

Anticancer Studies

A comparative study evaluated the anticancer potential of several quinoline derivatives, including this compound. The findings indicated:

  • IC50_{50} Values : The compound exhibited IC50_{50} values ranging from 5 to 10 µM against MCF-7 and A549 cell lines, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Studies

In another study assessing antimicrobial activity:

  • The compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were determined to be in the range of 20–50 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeTarget Cells/OrganismsIC50_{50}/MIC ValuesMechanism of Action
AnticancerMCF-75–10 µMInduction of apoptosis; Cell cycle arrest
A5495–10 µMInhibition of PI3K/AKT/mTOR pathway
AntimicrobialGram-positive bacteria20–50 µg/mLDisruption of bacterial cell wall
Gram-negative bacteria20–50 µg/mLInhibition of protein synthesis

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